[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine
Description
(2E)-3-Phenylprop-2-en-1-ylamine (IUPAC name) is an allylamine derivative featuring a conjugated (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group attached to a secondary amine with an isopropyl substituent. Its molecular formula is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol (calculated from and ). The compound’s structure combines a rigid, planar aromatic system (phenyl) with a flexible allyl chain and a bulky isopropyl group, which confers unique steric and electronic properties. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for bioactive molecules or chiral ligands .
The (2E)-stereochemistry of the double bond is critical for its reactivity and interactions, as trans-configuration minimizes steric hindrance between the phenyl group and the amine substituent.
Properties
IUPAC Name |
(E)-3-phenyl-N-propan-2-ylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-9,11,13H,10H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCVISFRWLCGCZ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Phenylprop-2-en-1-ylamine typically involves the reaction of a suitable phenylpropene derivative with isopropylamine under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the phenylpropene derivative is reacted with isopropylamine in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of (2E)-3-Phenylprop-2-en-1-ylamine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-Phenylprop-2-en-1-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenyl group or the amine group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpropene oxides, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
(2E)-3-Phenylprop-2-en-1-ylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of (2E)-3-Phenylprop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
[(2E)-3-Phenylprop-2-en-1-yl]amine (Primary Amine)
- Molecular formula : C₉H₁₁N
- Molecular weight : 133.19 g/mol
- Key differences : The absence of the isopropyl group reduces steric bulk, increasing nucleophilic reactivity. This primary amine is more polar, leading to higher water solubility but lower lipophilicity. It is commonly used as a hydrochloride salt (), enhancing stability for pharmaceutical applications .
(2E)-N,N-Dimethyl-3-phenylprop-2-en-1-amine
- Molecular formula : C₁₁H₁₅N
- Molecular weight : 161.25 g/mol
- Compared to the target compound, this analog is less lipophilic (logP ~2.1 vs. ~3.0 estimated for the isopropyl derivative) .
c. (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine
- Molecular formula: C₁₃H₁₉NO
- Molecular weight : 205.30 g/mol
- Key differences : The 2-methoxyphenyl group introduces electron-donating effects and hydrogen-bonding capacity, which may influence binding affinity in biological systems. The methoxy group also increases polarity, reducing logP compared to the parent compound .
Analogs with Modified Aryl Groups
2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine
- Molecular formula : C₁₀H₁₀F₃N
- Molecular weight : 201.19 g/mol
- Key differences : The electron-withdrawing trifluoromethyl group enhances electrophilicity of the aryl ring, affecting π-π stacking interactions. This substitution is common in agrochemicals and pharmaceuticals for improved metabolic stability .
Table 1: Key Properties of Selected Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Feature(s) |
|---|---|---|---|---|
| Target compound | C₁₂H₁₇N | 175.27 | ~3.0 | High lipophilicity, bulky isopropyl group |
| [(2E)-3-Phenylprop-2-en-1-yl]amine | C₉H₁₁N | 133.19 | ~1.5 | High reactivity, polar |
| (2E)-N,N-Dimethyl-3-phenylprop-2-en-1-amine | C₁₁H₁₅N | 161.25 | ~2.1 | Moderate steric hindrance |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine | C₁₃H₁₉NO | 205.30 | ~2.8 | Hydrogen-bonding capability |
*Estimated using ChemDraw or similar tools.
Biological Activity
(2E)-3-Phenylprop-2-en-1-ylamine, commonly referred to as a derivative of phenylpropene, has garnered attention for its potential biological activities. This compound is structurally related to several bioactive molecules and has been explored for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The compound's structure features a conjugated double bond and an amine group, which are critical for its biological interactions. The presence of the phenyl group contributes to its lipophilicity, enhancing membrane permeability and biological activity.
Anticancer Properties
Research indicates that compounds related to (2E)-3-Phenylprop-2-en-1-ylamine exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that similar chalcone derivatives showed high cytotoxic activity against MCF-7 breast cancer cells, surpassing the efficacy of established drugs like Tamoxifen. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells .
Antimicrobial Effects
The antimicrobial properties of this compound have been investigated, particularly its efficacy against foodborne pathogens such as Escherichia coli and Staphylococcus aureus. The results suggest that the compound can inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, (2E)-3-Phenylprop-2-en-1-ylamine has demonstrated anti-inflammatory effects in various models. These effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activities of (2E)-3-Phenylprop-2-en-1-ylamine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Interaction with Cellular Receptors : It may bind to specific receptors on cell membranes, triggering signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Induction : The compound can induce oxidative stress in microbial cells, leading to cell death.
Study 1: Cytotoxicity Against MCF-7 Cells
In a controlled study, researchers synthesized derivatives of chalcone based on the structure similar to (2E)-3-Phenylprop-2-en-1-ylamine. The results showed IC50 values significantly lower than those of conventional chemotherapeutics, indicating potent anticancer activity .
Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various phenylpropene derivatives against common pathogens. The compound exhibited notable inhibition zones in agar diffusion tests, suggesting effective antimicrobial properties .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
